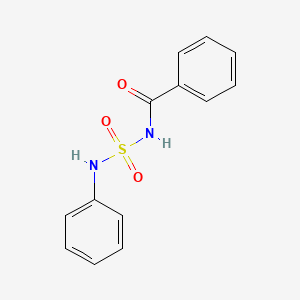
N-(Phenylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenylsulfamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylsulfamoyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yielding and green processes. The use of recoverable catalysts and ultrasonic irradiation technology is emphasized to ensure efficiency and sustainability in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(Phenylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in the formation of various substituted benzamides .
Scientific Research Applications
N-(Phenylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it interferes with the enzyme’s ability to release arachidonic acid from phospholipids, thereby reducing the production of inflammatory mediators . The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme’s active site, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds also inhibit cytosolic phospholipase A2α and share structural similarities with N-(Phenylsulfamoyl)benzamide.
N-benzimidazol-2yl benzamide analogues: These compounds are known for their allosteric activation of human glucokinase and have similar benzamide structures.
Uniqueness
This compound is unique due to its specific sulfamoyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit cytosolic phospholipase A2α with high specificity sets it apart from other benzamide derivatives .
Properties
CAS No. |
62002-27-1 |
|---|---|
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
N-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C13H12N2O3S/c16-13(11-7-3-1-4-8-11)15-19(17,18)14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16) |
InChI Key |
BVFMYNNAEUPDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















